4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride
Description
The sulfonyl chloride (-SO₂Cl) functional group confers high reactivity, making it a key intermediate in organic synthesis for pharmaceuticals, agrochemicals, and materials science. Its structural complexity arises from the combination of electron-withdrawing halogens and steric effects from the methyl group, which influence its solubility, stability, and reactivity .
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2O2S/c1-4-2-5(8)6(9)3-7(4)13(10,11)12/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQBBVFQJBVCJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501233495 | |
| Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208076-84-9 | |
| Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1208076-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501233495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride typically involves the sulfonylation of 4-Bromo-5-chloro-2-methylbenzene. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the sulfonylating agent. The reaction conditions generally include:
Temperature: The reaction is usually conducted at low temperatures to control the reactivity.
Solvent: An inert solvent such as dichloromethane or chloroform is often used.
Reaction Time: The reaction time can vary depending on the scale and specific conditions but typically ranges from a few hours to overnight.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Electrophilic Aromatic Substitution: The bromine and chlorine substituents can participate in further electrophilic aromatic substitution reactions.
Scientific Research Applications
4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride is utilized in various scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as the sulfonylation of peptides and proteins, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly as a building block for sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is crucial for its applications in modifying biomolecules and synthesizing complex organic compounds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
5-Bromo-2-chlorobenzene-1-sulfonyl chloride (CAS 81226-68-8)
5-Bromo-2,4-dimethylbenzenesulfonyl chloride (CAS 72256-96-3)
- Structure : Bromine at position 5, methyl groups at positions 2 and 3.
- Molecular Formula : C₈H₈BrClO₂S (MW: 283.57 g/mol).
- Physical Properties: Additional methyl group enhances lipophilicity, improving solubility in non-polar solvents.
- Reactivity : Increased steric bulk may slow down reactions at the sulfonyl chloride group compared to the target compound .
5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride (CAS 1216234-07-9)
- Structure : Ethoxy (-OCH₂CH₃) at position 2, chlorine at 5, and methyl at 4.
- Molecular Formula : C₉H₁₀Cl₂O₃S (MW: 289.21 g/mol).
4-Bromo-naphthalene-1-sulfonyl chloride (CAS not provided)
- Structure : Naphthalene backbone with bromine at position 4 and sulfonyl chloride at position 1.
- Molecular Formula : C₁₀H₆BrClO₂S (MW: 321.58 g/mol).
- Applications : Extended aromatic system enhances UV absorption, making it suitable for photochemical applications. However, higher molecular weight and rigidity reduce solubility in common solvents compared to the target compound .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Notes |
|---|---|---|---|---|---|
| 4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride | - | C₇H₅BrCl₂O₂S* | ~306.45* | Br (4), Cl (5), CH₃ (2) | High steric hindrance, moderate reactivity |
| 5-Bromo-2-chlorobenzene-1-sulfonyl chloride | 81226-68-8 | C₆H₃BrCl₂O₂S | 289.96 | Br (5), Cl (2) | Faster nucleophilic substitution |
| 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | 72256-96-3 | C₈H₈BrClO₂S | 283.57 | Br (5), CH₃ (2,4) | Enhanced lipophilicity |
| 5-Chloro-2-ethoxy-4-methylbenzene-1-sulfonyl chloride | 1216234-07-9 | C₉H₁₀Cl₂O₃S | 289.21 | Cl (5), OCH₂CH₃ (2), CH₃ (4) | Reduced electrophilicity |
| 4-Bromo-naphthalene-1-sulfonyl chloride | - | C₁₀H₆BrClO₂S | 321.58 | Br (4), naphthalene backbone | Low solubility, photochemical utility |
*Estimated based on similar compounds in .
Key Research Findings
- Steric vs. Electronic Effects: The methyl group in this compound imposes steric constraints, slowing reactions compared to non-methylated analogs like 5-bromo-2-chlorobenzene-1-sulfonyl chloride .
- Halogen Influence : Bromine and chlorine synergistically enhance electrophilicity of the sulfonyl chloride group, favoring reactions with amines and alcohols to form sulfonamides or sulfonate esters .
- Safety Considerations : Sulfonyl chlorides generally require stringent handling (e.g., PPE, ventilation) due to their irritant and moisture-sensitive nature, as seen in safety protocols for 4-bromobenzoyl chloride .
Biological Activity
4-Bromo-5-chloro-2-methylbenzenesulfonyl chloride is a sulfonyl chloride derivative known for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential applications.
Chemical Structure and Properties
The compound features a sulfonyl chloride functional group attached to a brominated and chlorinated aromatic ring. This structure is critical for its biological interactions, particularly with bacterial enzymes and cellular targets.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of benzenesulfonyl chlorides exhibit significant antimicrobial properties. The presence of halogen substituents (such as bromine and chlorine) in the aromatic ring enhances the antibacterial efficacy against various strains of bacteria.
Minimum Inhibitory Concentration (MIC) Findings
The MIC values for this compound derivatives against selected bacterial strains are summarized in Table 1.
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Methicillin-sensitive S. aureus (MSSA) | 0.39 - 3.12 |
| Methicillin-resistant S. aureus (MRSA) | 0.39 - 1.56 |
| Enterococcus faecalis | 6.25 |
| Enterococcus faecium | 6.25 |
These findings indicate that the compound is particularly effective against Gram-positive cocci, which are often resistant to conventional antibiotics like linezolid .
Cytotoxicity Assessment
While assessing antimicrobial activity, it is crucial to evaluate cytotoxicity to ensure safety for human cells. The cytotoxicity limits for the most promising derivatives were found to be significantly higher than their MIC values, indicating a favorable therapeutic index.
- IC50 Values : For the tested compounds, IC50 values were above 12.3 mg/L against human normal lung fibroblasts (MRC-5), suggesting low toxicity relative to their antimicrobial efficacy .
Anticancer Activity
In addition to their antibacterial properties, some studies have explored the anticancer potential of related sulfonamide compounds. For instance, arylsulfonamides have shown promising results against various cancer cell lines, including colon and melanoma cells.
Case Studies
- Aryl Sulfonamide Derivatives : A study reported that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 34 μM to 36 μM against HeLa and HCT-116 cell lines .
- Structure-Activity Relationship (SAR) : The introduction of specific substituents on the aromatic ring was found to enhance anticancer activity, demonstrating that modifications can lead to increased potency .
The biological activity of this compound is attributed to its ability to interact with bacterial enzymes and cellular targets through covalent bonding facilitated by the sulfonyl chloride group. This interaction disrupts essential cellular processes, leading to bacterial cell death or inhibition of cancer cell proliferation.
Q & A
Q. What are the standard synthetic routes for preparing 4-bromo-5-chloro-2-methylbenzenesulfonyl chloride, and how can reaction conditions be optimized to minimize byproducts?
The synthesis typically involves multi-step electrophilic aromatic substitution followed by sulfonation and chlorination. For example:
- Step 1 : Bromination and chlorination of a toluene derivative to introduce substituents on the benzene ring.
- Step 2 : Sulfonation using concentrated sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group.
- Step 3 : Conversion to sulfonyl chloride via reaction with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
Optimization : Control reaction temperature (e.g., 0–5°C during sulfonation to prevent over-sulfonation) and stoichiometric ratios (e.g., excess PCl₅ ensures complete chlorination). Use inert atmospheres (N₂/Ar) to avoid side reactions with moisture .
Q. What purification techniques are recommended to achieve high-purity this compound for sensitive applications?
- Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates sulfonyl chloride from unreacted precursors.
- Recrystallization from anhydrous dichloromethane or toluene under nitrogen minimizes hydrolysis.
- Analytical validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR (deuterated chloroform) .
Advanced Research Questions
Q. How can researchers mitigate hydrolysis of the sulfonyl chloride group during storage and experimental use?
- Storage : Keep under anhydrous conditions (desiccated, inert gas atmosphere) at –20°C.
- Handling : Use Schlenk lines or gloveboxes for moisture-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF or DCM).
- Stabilizers : Add catalytic amounts of stabilizers like triethylamine (NEt₃) to neutralize trace HCl generated during hydrolysis .
Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved during characterization?
- Cross-verification : Compare experimental ¹H/¹³C NMR with density functional theory (DFT)-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p) basis set).
- X-ray crystallography : Resolve ambiguities in substituent positions or stereochemistry.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula accuracy .
Q. What experimental approaches are recommended to study reactivity in nucleophilic aromatic substitution (NAS) reactions?
- Varied nucleophiles : Test amines (e.g., aniline, piperidine) or thiols under controlled pH (e.g., buffered conditions).
- Catalytic systems : Screen Pd(0)/Cu(I) catalysts for coupling reactions (e.g., Suzuki-Miyaura to form biaryl sulfonamides).
- Kinetic monitoring : Use in situ FTIR or LC-MS to track reaction progress and identify intermediates .
Q. How can researchers design multi-step syntheses using this compound as a key intermediate for bioactive molecules?
- Stepwise functionalization :
- Convert sulfonyl chloride to sulfonamide via reaction with primary amines.
- Introduce additional substituents via cross-coupling (e.g., Heck or Buchwald-Hartwig reactions).
- Case study : Synthesize antimicrobial agents by coupling with heterocyclic amines (e.g., pyridine derivatives), followed by biological screening against Gram-positive bacteria .
Data Contradiction and Troubleshooting
Q. How should researchers address low yields in sulfonamide formation reactions?
- Diagnostic steps :
- Check for residual moisture (Karl Fischer titration).
- Optimize amine stoichiometry (1.2–1.5 equivalents to sulfonyl chloride).
- Test alternative bases (e.g., DMAP instead of pyridine).
- Byproduct analysis : Use GC-MS to identify hydrolyzed sulfonic acid or disulfide byproducts .
Q. What methods validate the regioselectivity of electrophilic substitutions on the benzene ring?
- Isotopic labeling : Use deuterated reagents to track substitution patterns.
- Competitive experiments : Compare reactivity of bromine vs. chlorine in mixed-halogen systems.
- Computational modeling : Map electrostatic potential surfaces (EPS) to predict electrophilic attack sites .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
